3-Chloro-3,3-difluoropropan-1-aminehydrochloride
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Overview
Description
3-Chloro-3,3-difluoropropan-1-aminehydrochloride is a chemical compound with the molecular formula C3H7Cl2F2N. It is a derivative of propanamine, where two hydrogen atoms are replaced by chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3-difluoropropan-1-aminehydrochloride typically involves the reaction of 3-chloro-3,3-difluoropropene with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,3-difluoropropan-1-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The compound can participate in addition reactions with other molecules to form larger compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .
Scientific Research Applications
3-Chloro-3,3-difluoropropan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3,3-difluoropropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3,3,3-trifluoropropene: A similar compound with three fluorine atoms instead of two.
3-Chloro-3,3-difluoropropene: A precursor in the synthesis of 3-Chloro-3,3-difluoropropan-1-aminehydrochloride.
3-Chloro-3,3-difluoropropan-1-ol: An alcohol derivative of the compound
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C3H7Cl2F2N |
---|---|
Molecular Weight |
165.99 g/mol |
IUPAC Name |
3-chloro-3,3-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6ClF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H |
InChI Key |
KVVRGEADHSCHMX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(F)(F)Cl.Cl |
Origin of Product |
United States |
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